3-Bromo-4-ethoxypyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-ethoxypyridine has been theoretically investigated using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds like 3-Bromo-4-methoxypyridine are used as intermediates in various chemical reactions .Physical and Chemical Properties Analysis
This compound is a pyridine derivative with the molecular formula C7H8BrNO. More specific physical and chemical properties are not available in the current literature.Scientific Research Applications
Amination Reactions
3-Bromo-4-ethoxypyridine is involved in various amination reactions. It is used in the production of 2-amino-4-ethoxypyridine, a process that likely involves intermediates like 5-bromo-4-ethoxy-2,3-pyridyne (Pieterse & Hertog, 2010). Similarly, reactions with lithium piperidide in piperidine produce 2,4-dipiperidinopyridine, possibly via 4-piperidino-2,3-pyridyne as an intermediate (Plas, Hijwegen, & Hertog, 2010).
Reactions with Hydrochloric Acid
When heated with aqueous hydrochloric acid, bromo-derivatives of 2- and 3-ethoxypyridine undergo transformations. For instance, 5-bromo-3-ethoxypyridine is converted to a hydroxyl group substitute without bromine atom replacement (Hertog & Bruyn, 2010).
Synthesis of Amino-Ethoxypyridines
This compound is utilized in synthesizing various amino-ethoxypyridines. These compounds have been synthesized and analyzed for properties like antipyretic effects, contrasting them with phenacetin (Bijlsma & Hertog, 2010).
Molecular Recognition Studies
Molecular recognition studies involving this compound derivatives focus on interactions with N-donor compounds. This involves synthesizing molecular adducts and analyzing their structures through methods like hydrogen bonding (Varughese & Pedireddi, 2006).
Pharmacological Applications
Derivatives of this compound are investigated for pharmacological purposes. For example, in the synthesis of novel zinc phthalocyanine compounds, these derivatives are used for their antimicrobial activity and potential in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitors in Biological Systems
This compound derivatives are used to develop potent inhibitors like FLAP inhibitors for treating conditions like asthma. These compounds exhibit significant potency and extended pharmacodynamic effects in preclinical models (Stock et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Brominated compounds like 3-bromo-4-ethoxypyridine often interact with various biological targets due to their electrophilic nature .
Mode of Action
Brominated compounds are known to participate in various types of reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Brominated compounds can induce genetic rearrangements, alter gene expression, and modify dna, which could potentially contribute to various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the E-factor, which measures the environmental impact of a chemical process, can be influenced by the value of the product and the amount of product produced . The environmental release category (ERC) also provides information about the conditions of use from the perspective of release to the environment .
Biochemical Analysis
Biochemical Properties
It is known that brominated compounds like 3-Bromo-4-ethoxypyridine can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of this compound in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied . Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable.
Properties
IUPAC Name |
3-bromo-4-ethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTKCIIICLDVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480616 | |
Record name | 3-bromo-4-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3522-97-2 | |
Record name | 3-Bromo-4-ethoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3522-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-4-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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